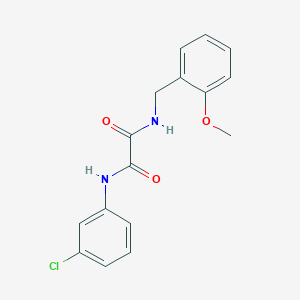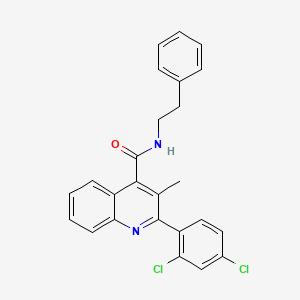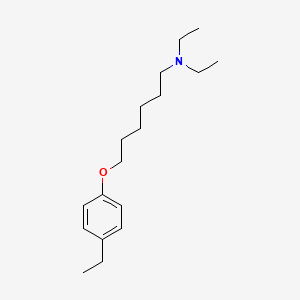![molecular formula C22H29NO2 B5216173 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine, also known as BMDP, is a research chemical that belongs to the class of piperidine compounds. It is a synthetic stimulant drug that is structurally similar to other cathinone compounds such as methylone and mephedrone. BMDP has gained popularity among the scientific research community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which results in an increase in their availability in the synapse. This leads to an increase in their activity and a subsequent increase in mood, focus, and energy.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in high doses. It has also been shown to increase body temperature, which can lead to dehydration and heat stroke. 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has also been shown to have a potential for addiction and abuse, which makes it a potentially dangerous substance.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has several advantages for lab experiments. It is a highly potent and selective compound, which makes it a useful tool for studying the mechanisms of neurotransmitter reuptake. It is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has several limitations as well. It is a relatively new compound, which means that there is still much to learn about its properties and effects. Additionally, it has a potential for toxicity and abuse, which makes it a potentially dangerous compound to work with.
Orientations Futures
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine. One potential avenue of research is to study its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another potential avenue of research is to investigate its potential for abuse and addiction, and to develop strategies for minimizing these risks. Additionally, further research is needed to fully understand the mechanisms of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine and its effects on the brain and body.
Méthodes De Synthèse
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine can be synthesized through a multi-step process that involves the reaction of a piperidine intermediate with a benzyl ether and a methoxy group. The final product is a white crystalline powder that is typically sold in its hydrochloride salt form.
Applications De Recherche Scientifique
1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. 1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine has also been shown to have a stimulant effect on the central nervous system, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17-11-18(2)14-23(13-17)15-20-9-10-21(22(12-20)24-3)25-16-19-7-5-4-6-8-19/h4-10,12,17-18H,11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPERKCREGVUCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

